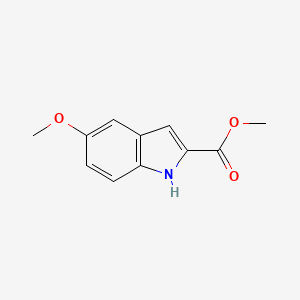

Methyl 5-methoxy-1H-indole-2-carboxylate

Descripción general

Descripción

Methyl 5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes. One common method includes the intermediate formation of 5-methoxy-2-methyl-1H-indole, followed by further reactions to introduce the carboxylate group .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Methyl 5-methoxy-1H-indole-2-carboxylate has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it enhances neuronal survival by reducing oxidative stress and promoting cellular resilience. A study demonstrated its ability to protect SH-SY5Y cells from hydrogen peroxide-induced toxicity, highlighting its potential for treating conditions like Alzheimer's disease and Parkinson's disease .

Table 1: Neuroprotective Activity

| Study | Model | Outcome |

|---|---|---|

| Neuroprotection in SH-SY5Y Cells | In vitro (cell culture) | Reduced oxidative stress |

| Protection against Aβ pathology | In vivo (mouse model) | Decreased ischemic area size |

Anticancer Properties

The compound exhibits significant anticancer activity against various cancer cell lines. Its mechanism primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that this compound effectively inhibits the proliferation of lung (A549) and breast cancer (MCF-7) cells .

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.98 | Inhibition of tubulin polymerization |

| MCF-7 | 4.63 | Cell cycle arrest |

| HCT-116 | 3.18 | Induction of apoptosis |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, revealing its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative damage, especially in neurodegenerative conditions .

Case Studies

Several studies have highlighted the efficacy of this compound:

Neuroprotective Study

A study on SH-SY5Y cells demonstrated that this compound significantly protects against hydrogen peroxide-induced toxicity by enhancing antioxidant defenses . This suggests its potential application in neurodegenerative disease therapies.

Anticancer Activity

In a comparative study involving multiple cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of Methyl 5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxyindole: Shares the methoxy group but lacks the carboxylate group.

Methyl indole-5-carboxylate: Similar structure but without the methoxy group.

Actividad Biológica

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is an indole derivative that has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a methoxy group at the 5-position and a carboxylate ester at the 2-position. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 219.21 g/mol

- Structural Features : The indole ring system is fused with a methoxy group and a carboxylate ester, which enhances its reactivity and biological properties.

MMIC exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Oxidative Stress Reduction : MMIC demonstrates neuroprotective properties by reducing oxidative stress, which is critical in neurodegenerative diseases .

- Cell Signaling Modulation : The compound modulates key signaling pathways that are involved in apoptosis and cell survival, particularly in cancer cells.

Antimicrobial Properties

MMIC has shown significant antimicrobial activity against various pathogens:

- Antifungal Activity : In vitro studies have demonstrated that MMIC exhibits potent antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

| Pathogen | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|

| Candida albicans | 3.9 | 4x more potent |

| Aspergillus niger | 7.8 | 32x more potent |

Neuroprotective Effects

Research indicates that MMIC may protect neuronal cells from damage:

- Oxidative Stress Protection : It has been reported to suppress lipid peroxidation and enhance cellular resilience against oxidative stress in neuronal models .

- Long-Term Potentiation Enhancement : MMIC has been linked to improvements in synaptic plasticity, which is essential for memory and learning processes.

Case Studies

- Neuroprotective Study : A study involving SH-SY5Y neuronal cells demonstrated that MMIC significantly reduced cell death induced by oxidative stressors such as hydrogen peroxide. The compound was found to enhance cell viability and reduce markers of oxidative damage .

- Antimicrobial Efficacy : Another study evaluated the antifungal activity of various indole derivatives, including MMIC. Results showed that MMIC not only inhibited fungal growth but also altered the morphology of treated cells, leading to cell lysis .

Dosage Effects

The biological activity of MMIC varies with dosage:

- Low Doses : Beneficial effects such as reduced inflammation and tumor growth inhibition have been observed.

- High Doses : Potential cytotoxic effects may emerge, necessitating careful dosage regulation in therapeutic applications.

Metabolic Pathways

MMIC undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or enhance its biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics and therapeutic efficacy of MMIC in clinical settings.

Propiedades

IUPAC Name |

methyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJVMUTSUYQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987314 | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67929-86-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67929-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Methyl 5-methoxy-1H-indole-2-carboxylate and what spectroscopic techniques were used to characterize it?

A1: this compound is an organic compound with the molecular formula C11H11NO3 [, ]. The structure of this compound has been confirmed through single-crystal X-ray diffraction, which revealed it crystallizes in the monoclinic system with the space group P21/n []. Furthermore, a comprehensive spectroscopic analysis involving FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR has been performed to characterize the compound []. This multi-faceted approach provides valuable insights into the compound's structure and properties.

Q2: Why is this compound considered a potential precursor to biologically active molecules? Have any computational studies been performed to support this?

A2: The indole ring system, present in this compound, is a common motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities []. This makes this compound a promising starting point for synthesizing novel compounds with potentially enhanced or tailored biological properties. While the provided abstracts do not detail specific computational studies on this compound, they suggest that such studies have been performed []. Computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to predict the interactions of this compound and its derivatives with biological targets, providing valuable insights into their potential as drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.